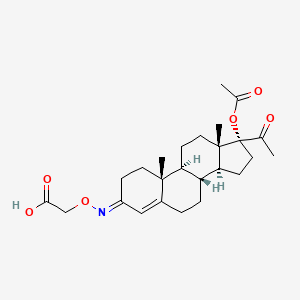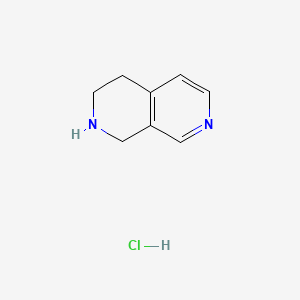
Ethyl 3-methoxy-4-nitrophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methoxy-4-nitrophenylacetate is an organic compound with the molecular formula C11H13NO5 and a molecular weight of 239.22 g/mol It is an ester derivative, characterized by the presence of an ethyl group, a methoxy group, and a nitro group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methoxy-4-nitrophenylacetate typically involves the esterification of 3-methoxy-4-nitrophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-methoxy-4-nitrophenylacetic acid+ethanolH2SO4ethyl 3-methoxy-4-nitrophenylacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methoxy-4-nitrophenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-methoxy-4-nitrophenylacetic acid and ethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-methoxy-4-nitrophenylacetic acid and ethanol.
Reduction: Ethyl 3-methoxy-4-aminophenylacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-methoxy-4-nitrophenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific biological pathways.
Material Science: It may be utilized in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-methoxy-4-nitrophenylacetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active intermediates. The methoxy group can also influence the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Ethyl 3-methoxy-4-nitrophenylacetate can be compared with other similar compounds, such as:
Ethyl 3-methoxy-4-aminophenylacetate: This compound is similar but contains an amino group instead of a nitro group, which can significantly alter its reactivity and applications.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can affect its physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Número CAS |
1258845-94-1 |
|---|---|
Fórmula molecular |
C11H13NO5 |
Peso molecular |
239.227 |
Nombre IUPAC |
ethyl 2-(3-methoxy-4-nitrophenyl)acetate |
InChI |
InChI=1S/C11H13NO5/c1-3-17-11(13)7-8-4-5-9(12(14)15)10(6-8)16-2/h4-6H,3,7H2,1-2H3 |
Clave InChI |
KYWDNCBINYXTAE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC |
Sinónimos |
Benzeneacetic acid, 3-Methoxy-4-nitro-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)


![Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B597607.png)



![(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol](/img/structure/B597615.png)

![Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B597621.png)

